MAO‑B Inhibition Potency and Isoform Selectivity: Direct Comparison with MAO‑A
In a recombinant human enzyme assay using kynuramine as substrate, 4‑isobutoxy‑N‑(5‑quinolinyl)benzamide inhibited MAO‑B with an IC₅₀ of 2.70 nM. Under identical experimental conditions, its IC₅₀ against MAO‑A was 46,200 nM, yielding a selectivity ratio of >17,100 for MAO‑B over MAO‑A [1][2].
| Evidence Dimension | Inhibitory potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | IC₅₀ (MAO‑B) = 2.70 nM; IC₅₀ (MAO‑A) = 46.2 μM |
| Comparator Or Baseline | MAO‑A isoform (same assay system) |
| Quantified Difference | Selectivity factor = 17,100 (MAO‑B vs. MAO‑A) |
| Conditions | Recombinant human MAO‑B and MAO‑A expressed in insect cell microsomes; kynuramine substrate; 4‑hydroxyquinoline formation detected by fluorescence. |
Why This Matters
High isoform selectivity minimizes off‑target inhibition of MAO‑A, which is critical for reducing potential serotonergic side effects and ensures that observed biological effects can be confidently attributed to MAO‑B engagement.
- [1] BindingDB Entry BDBM50502788 (CHEMBL4439402). Inhibition of human recombinant MAO‑B. IC₅₀ = 2.70 nM. View Source
- [2] BindingDB Entry BDBM50502788 (CHEMBL4439402). Inhibition of human recombinant MAO‑A. IC₅₀ = 46,200 nM. View Source
